[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate
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Overview
Description
[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structural features, including a fluorinated oxolane ring and a dihydrogen phosphate group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxolane ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the fluorine atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the dihydrogen phosphate group: This is typically done through phosphorylation reactions using reagents like phosphorus oxychloride (POCl3) or phosphoric acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Amines, thiols, or other nucleophiles under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction results in the formation of an alcohol.
Scientific Research Applications
[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for investigating enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of [(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate access.
Modulating signaling pathways: Interacting with receptors or other signaling molecules to alter cellular responses.
Inducing cellular stress: Generating reactive oxygen species (ROS) or other stress signals that affect cell viability.
Comparison with Similar Compounds
[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate can be compared with other similar compounds, such as:
[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate: Lacks the fluorine atom, resulting in different reactivity and biological activity.
[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate: Similar structure but without the methyl group, affecting its chemical properties and applications.
Properties
Molecular Formula |
C10H16FN2O8P |
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Molecular Weight |
342.21 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H16FN2O8P/c1-10(11)7(15)5(4-20-22(17,18)19)21-8(10)13-3-2-6(14)12-9(13)16/h5,7-8,15H,2-4H2,1H3,(H,12,14,16)(H2,17,18,19)/t5-,7-,8-,10-/m1/s1 |
InChI Key |
YANQSLDQWMMOEI-VPCXQMTMSA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2CCC(=O)NC2=O)COP(=O)(O)O)O)F |
Canonical SMILES |
CC1(C(C(OC1N2CCC(=O)NC2=O)COP(=O)(O)O)O)F |
Origin of Product |
United States |
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